![molecular formula C13H11ClN2O4S B2905058 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid CAS No. 1384623-46-4](/img/structure/B2905058.png)
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a sulfonamide derivative and is structurally similar to other sulfonamide drugs used in medicine.
Mecanismo De Acción
The exact mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been found to have antibacterial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid in lab experiments is its ability to inhibit the activity of enzymes involved in various cellular processes. This makes it a useful tool for studying the role of these enzymes in disease processes. However, one of the limitations of using 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is its potential toxicity. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid. One area of research is the development of more potent and selective 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid analogs. Another area of research is the investigation of the potential use of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Its ability to inhibit the activity of enzymes involved in various cellular processes makes it a useful tool for studying the role of these enzymes in disease processes. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid and its potential applications in various fields.
Métodos De Síntesis
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid can be synthesized using a multi-step process. The first step involves the reaction of 6-chloropyridine-3-sulfonamide with 3-bromoacetophenone in the presence of a base to form 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetophenone. The second step involves the reduction of the ketone group to an alcohol using sodium borohydride. The final step involves the oxidation of the alcohol to a carboxylic acid using potassium permanganate.
Aplicaciones Científicas De Investigación
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-[3-[(6-chloropyridin-3-yl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-5-4-11(8-15-12)21(19,20)16-10-3-1-2-9(6-10)7-13(17)18/h1-6,8,16H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRLWLAZEUVNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

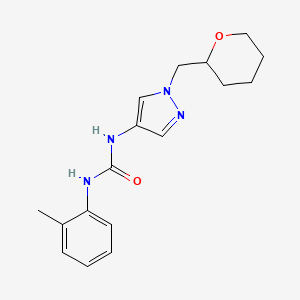

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)
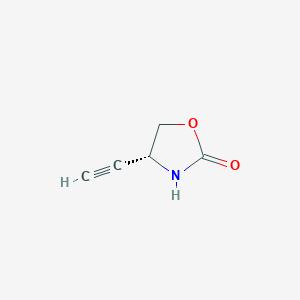
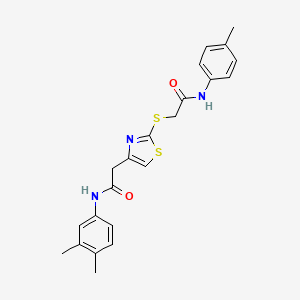
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
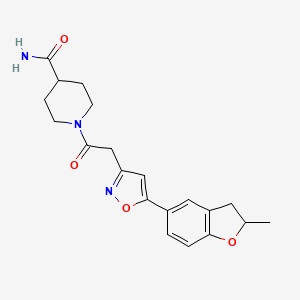
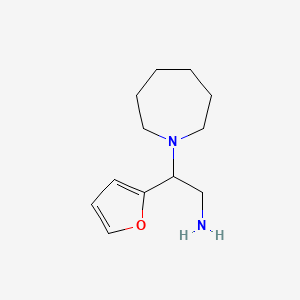
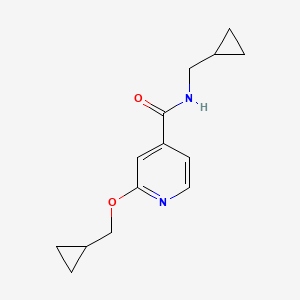
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)